3-[(Oxan-4-yloxy)methoxy]azetidine
CAS No.:
Cat. No.: VC18269059
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-(oxan-4-yloxymethoxy)azetidine |
| Standard InChI | InChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2 |
| Standard InChI Key | AHSVMKUNMFNSFD-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1OCOC2CNC2 |
Introduction
Chemical Identity and Structural Features
3-[(Oxan-4-yloxy)methoxy]azetidine (IUPAC name: 3-[(oxan-4-yloxy)methoxy]azetidine) belongs to the class of N-substituted azetidines, a family of small-ring amines with significant pharmacological potential. Its molecular formula is C₉H₁₇NO₃, yielding a molecular weight of 187.24 g/mol. The compound’s structure comprises:
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A four-membered azetidine ring (C₃H₆N) with a nitrogen atom at position 1.
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A methoxy group (-OCH₂-) attached to the azetidine ring at position 3.
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A tetrahydropyran (oxan) ring linked via an ether bond to the methoxy group, with the oxygen atom at position 4 of the oxan ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Hydrogen Bond Donors | 1 (azetidine NH) |
| Hydrogen Bond Acceptors | 3 (two ether O, one amine N) |
| Rotatable Bond Count | 4 |
The tetrahydropyran moiety introduces stereoelectronic effects that influence the compound’s solubility and conformational flexibility. Computational models of analogous structures, such as 3-(Oxolan-3-ylmethoxy)azetidine (PubChem CID: 58938769) , suggest that the oxan ring’s chair conformation stabilizes the molecule through minimized steric strain, while the azetidine ring adopts a puckered geometry to alleviate angle strain .
Synthesis and Structural Optimization
The synthesis of 3-[(Oxan-4-yloxy)methoxy]azetidine likely follows modular etherification strategies employed for similar azetidine derivatives. A plausible route involves:
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Protection of Azetidine: The azetidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
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Alkylation Reaction: Reaction of 3-hydroxyazetidine with a methoxy-containing oxan-4-yl derivative (e.g., 4-chloromethyloxane) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
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Deprotection: Removal of the Boc group via acidolysis (e.g., HCl in dioxane) yields the final product.
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Boc₂O, DMAP, CH₂Cl₂, rt, 12h | Boc-protected 3-hydroxyazetidine |
| 2 | 4-(Chloromethyl)oxane, K₂CO₃, DMF, 60°C | Boc-protected target intermediate |
| 3 | 4M HCl in dioxane, 0°C, 2h | 3-[(Oxan-4-yloxy)methoxy]azetidine |
This methodology aligns with patented approaches for N-substituted azetidines, which emphasize the versatility of azetidine as a scaffold for introducing diverse functional groups . Challenges in synthesis include managing the azetidine ring’s strain during functionalization and ensuring regioselectivity at the 3-position.
Physicochemical and Computational Properties
While experimental data on this compound’s properties are sparse, density functional theory (DFT) calculations on analogous structures provide predictive insights:
Frontier Molecular Orbital (FMO) Analysis
For the related compound TRX-01 (an oxazine-linked pyrimidine), HOMO-LUMO gaps of ~5.053 eV were reported, indicating high kinetic stability . Extrapolating these findings, 3-[(Oxan-4-yloxy)methoxy]azetidine likely exhibits a HOMO localized on the azetidine nitrogen and a LUMO distributed across the oxan ring’s oxygen atoms, resulting in a moderate energy gap (~4–5 eV). This suggests balanced reactivity suitable for interactions with biological targets without excessive instability.
Solubility and Partition Coefficients
The compound’s LogP (octanol-water partition coefficient) is estimated at 0.8–1.2, indicating moderate lipophilicity. This arises from the oxan ring’s polarity counteracting the azetidine’s hydrophobic character. Aqueous solubility is projected to be ~50–100 mg/mL due to hydrogen-bonding capacity from the ether and amine groups.
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